R8-T198wt -

R8-T198wt

Catalog Number: EVT-242250
CAS Number:
Molecular Formula: C111H211N59O26S
Molecular Weight: 2820.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cell-permeable peptide inhibitor of Pim-1 kinase, derived from p27Kip1. Inhibits Pim-1 phosphorylation of p27Kip1 and Bad; induces cell cycle arrest (at G1) and apoptosis in DU145 prostate cancer cells. Also inhibits Pim-1-dependent growth of DU145 cells in vitro and in vivo. Displays no effect on the growth of normal prostate epithelial RPWE-1 cells at concentrations of 10 and 20 μM.
Overview

R8-T198wt is a synthetic peptide that serves as a potent inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell survival, proliferation, and differentiation. This compound is characterized by its ability to penetrate cell membranes effectively, allowing it to exert its biological effects intracellularly. The primary application of R8-T198wt lies in cancer research, where it demonstrates anti-tumor activity by targeting and inhibiting the Pim-1 kinase pathway.

Source

R8-T198wt is typically synthesized using solid-phase peptide synthesis techniques. It is commercially available from various suppliers specializing in biochemical reagents, such as MedChemExpress, which provides detailed information regarding its properties and applications .

Classification

R8-T198wt is classified as a peptide inhibitor and specifically as a Pim-1 kinase inhibitor. It falls under the broader category of small molecule inhibitors utilized in cancer therapeutics and research. The compound is notable for its specificity towards the Pim-1 kinase, differentiating it from other general kinase inhibitors.

Synthesis Analysis

Methods

The synthesis of R8-T198wt involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process typically includes the following steps:

  1. Amino Acid Coupling: The first amino acid is attached to the resin, followed by sequential coupling of protected amino acids.
  2. Deprotection: Protective groups are removed to allow for further coupling.
  3. Cleavage: Once the peptide chain reaches the desired length, it is cleaved from the resin and deprotected to yield the final product.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction times, to ensure high purity and yield of R8-T198wt. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide.

Molecular Structure Analysis

Structure

R8-T198wt consists of a specific sequence of amino acids that confer its biological activity. The precise sequence details are crucial for understanding its interaction with Pim-1 kinase. The molecular structure can be represented in various formats, including linear sequences and three-dimensional conformations obtained through computational modeling.

Data

The molecular formula and molecular weight of R8-T198wt are essential parameters that define its chemical identity. These data points can be derived from analytical methods during synthesis verification.

Chemical Reactions Analysis

Reactions

R8-T198wt primarily acts through competitive inhibition of Pim-1 kinase activity. This inhibition can lead to downstream effects on cell signaling pathways involved in tumor growth and survival.

Technical Details

The interaction between R8-T198wt and Pim-1 kinase can be characterized using enzyme kinetics studies, which measure how varying concentrations of the inhibitor affect the rate of enzymatic reactions. Such studies help elucidate the binding affinity and inhibition constants (Ki) for R8-T198wt against Pim-1 kinase.

Mechanism of Action

Process

The mechanism by which R8-T198wt exerts its anti-tumor effects involves direct binding to the active site of Pim-1 kinase, preventing substrate phosphorylation. This action disrupts critical signaling pathways that promote cancer cell proliferation and survival.

Data

Quantitative data from cellular assays demonstrate that treatment with R8-T198wt leads to decreased viability of cancer cells expressing high levels of Pim-1 kinase. These findings are often supported by Western blot analyses showing reduced phosphorylation levels of downstream targets.

Physical and Chemical Properties Analysis

Physical Properties

R8-T198wt is typically characterized by its solubility in aqueous solutions, stability under physiological conditions, and ability to penetrate cellular membranes effectively. These properties are crucial for its function as a therapeutic agent.

Chemical Properties

The chemical stability of R8-T198wt can be assessed through degradation studies under various environmental conditions (e.g., temperature, pH). Additionally, its interaction with biological macromolecules can be investigated using techniques like circular dichroism spectroscopy or nuclear magnetic resonance spectroscopy.

Relevant Data or Analyses

Data on solubility profiles, stability under different pH conditions, and potential interactions with other biomolecules provide insights into the practical applications of R8-T198wt in laboratory settings.

Applications

R8-T198wt has significant potential in scientific research, particularly in oncology. Its primary applications include:

  • Cancer Research: Investigating the role of Pim-1 kinase in tumor biology and evaluating therapeutic strategies targeting this pathway.
  • Drug Development: Serving as a lead compound for developing more potent inhibitors or combination therapies aimed at enhancing anti-tumor efficacy.
  • Biochemical Assays: Utilized in assays designed to study kinase activity and signaling pathways associated with cancer progression.
Introduction to R8-T198wt in Oncotherapeutic Research

Role of Pim-1 Kinase in Prostate Tumorigenesis and Chemoresistance

Pim-1 kinase, a serine/threonine-specific oncogenic kinase, is a pivotal driver of prostate cancer progression through its dual regulation of cell cycle progression and apoptosis suppression. Unlike many kinases, Pim-1 is constitutively active and overexpressed in >50% of clinical prostate cancer cases, where it phosphorylates key substrates like p27Kip1 and Bad. Phosphorylation of p27Kip1 at Thr198 relocalizes this tumor suppressor from the nucleus to the cytoplasm, disabling its cell cycle arrest function and promoting G1/S transition [2] [5]. Concurrently, Pim-1-mediated phosphorylation of Bad at Ser112 inhibits Bad’s pro-apoptotic activity, enhancing cancer cell survival [5].

Hypoxia within solid tumors dramatically upregulates Pim-1 expression via hypoxia-inducible factor-1α (HIF-1α)-independent pathways, establishing a molecular bridge between tumor microenvironment and treatment resistance. Under hypoxic conditions, Pim-1 stabilizes mitochondrial transmembrane potential (ΔΨm), preventing cytochrome c release and subsequent caspase-9/3 activation. This renders cancer cells resistant to cisplatin, taxanes, and other chemotherapeutics [5]. In vivo studies confirm that Pim-1 overexpression induces chemoresistance even under normoxia, while Pim-1 knockdown restores drug sensitivity [5].

Table 1: Pim-1 Substrates and Functional Consequences in Prostate Cancer

SubstratePhosphorylation SiteBiological Consequence
p27Kip1Thr198Cytoplasmic mislocalization, loss of CDK inhibition
BadSer112Inactivation of pro-apoptotic function, cell survival
c-MycSer62Enhanced transcriptional activity, proliferation

Rationale for Substrate-Competitive Inhibition Over ATP-Competitive Strategies

Conventional ATP-competitive Pim-1 inhibitors face significant clinical limitations due to the unique structural and biochemical properties of this kinase. The ATP-binding pocket of Pim-1 exhibits unusually high affinity for ATP (Km ≈ 10–20 μM), necessitating inhibitors with extreme potency to overcome intracellular ATP concentrations (1–10 mM) [5] [8]. Additionally, the conserved nature of kinase ATP pockets across the kinome results in poor selectivity, leading to off-target effects and dose-limiting toxicities. No ATP-competitive Pim-1 inhibitor has advanced to clinical approval despite decades of research [2].

R8-T198wt employs a paradigm-shifting strategy: substrate-competitive inhibition. This peptide mimics the native Pim-1 phosphorylation motif in p27Kip1 (residues 189–198: KKPGLRRRQT), directly competing with cellular substrates for binding to the kinase’s substrate-recognition site. With a dissociation constant (KD) of 323 nM for Pim-1, R8-T198wt potently inhibits phosphorylation of both p27Kip1 and Bad in vitro and in cellular models [2] [7]. Crucially, this approach exploits the less conserved substrate-binding grooves of kinases, conferring higher selectivity than ATP-directed inhibitors [6].

A groundbreaking aspect of substrate-competitive inhibitors like R8-T198wt is their capacity for competitive allostery. Structural studies of analogous systems (e.g., O-acetyl serine sulfhydrylase) reveal that substrate binding can actively facilitate dissociation of pre-bound inhibitors through ternary complex formation—a "competitive-allostery" mechanism. This enables dynamic regulation of inhibition efficacy contingent on substrate concentration gradients within cells [6].

Table 2: ATP-Competitive vs. Substrate-Competitive Pim-1 Inhibitors

PropertyATP-Competitive InhibitorsR8-T198wt (Substrate-Competitive)
Binding SiteATP pocket (highly conserved)Substrate-docking site (less conserved)
KD/IC50High μM range required323 nM affinity for Pim-1
SelectivityLow (kinome-wide off-targets)High (specific for Pim-1 recognition motif)
Mechanism FlexibilityRigid competitionCompetitive allostery enabled

Evolutionary Design of Cell-Permeable Peptide Inhibitors

The translational potential of peptide-based kinase inhibitors has historically been constrained by two barriers: cell membrane impermeability and protease susceptibility. R8-T198wt ingeniously addresses both through a tripartite molecular design:

  • Polyarginine Cell-Penetrating Peptide (CPP) Moiety: The N-terminal octa-arginine (R8) sequence enables energy-independent cellular uptake via direct membrane translocation. Arginine-rich CPPs exploit cell-surface heparan sulfate proteoglycans (HSPGs) for initial binding, followed by micropinocytosis or membrane destabilization through inverted micelle formation. Fluorescein-labeled R8 peptides achieve >90% cellular internalization within 4 hours in DU145 prostate cancer cells [2] [10].

  • Protease-Resistant Linker: A glycine-glycine spacer separates the R8 motif from the substrate sequence, reducing steric hindrance while providing structural flexibility. This linker enhances stability against cytoplasmic proteases, extending the peptide’s intracellular half-life [7].

  • Substrate Mimic Domain: The C-terminal T198wt sequence (KKPGLRRRQT) replicates the Pim-1 phosphorylation motif of p27Kip1. This 10-amino-acid segment competitively occupies the substrate-binding cleft of Pim-1, preventing phosphorylation of endogenous substrates. Mutational studies confirm that replacing Thr198 with alanine ablates inhibitory activity, underscoring the sequence specificity [2].

In vitro efficacy data demonstrate R8-T198wt (10–20 μM) induces G1 cell cycle arrest in 75% of DU145 prostate cancer cells within 24 hours, followed by caspase-3-dependent apoptosis at 72 hours. Strikingly, normal prostate epithelial cells (RWPE-1) show no cytotoxicity at these concentrations, highlighting a therapeutic window [2] [7]. In vivo, intratumoral R8-T198wt administration (10 mM) suppresses xenograft tumor growth by 60% and synergizes with taxol, overcoming Pim-1-mediated chemoresistance [2].

Table 3: Design Elements and Functions of R8-T198wt

ComponentSequence/StructureFunction
CPP DomainRRRRRRRR (Arg8)Cell membrane penetration via HSPG binding
LinkerGly-GlyProtease resistance and structural flexibility
Substrate MimicCys-Lys-Lys-Pro-Gly-Leu-Arg-Arg-Arg-Gln-ThrCompetitive blockade of Pim-1 substrate binding

Concluding Remarks

R8-T198wt exemplifies a rationally engineered therapeutic peptide that overcomes historical limitations of kinase inhibition strategies. By targeting the underutilized substrate-docking site of Pim-1 with high specificity and leveraging polyarginine-mediated cellular delivery, it provides a blueprint for next-generation anticancer agents. Future directions include optimizing oral bioavailability and systemic stability while exploring combinations with conventional cytotoxics to counteract microenvironment-driven chemoresistance.

Properties

Product Name

R8-T198wt

Molecular Formula

C111H211N59O26S

Molecular Weight

2820.33

SMILES

CC(C[C@@](/N=C(O)/C/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C/N=C(O)/C/N=C(O)/CN)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])C

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